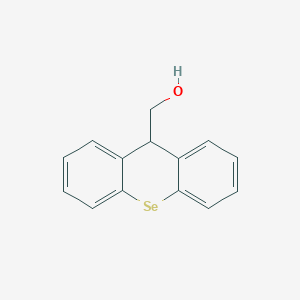
(9H-Selenoxanthen-9-YL)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9H-Selenoxanthen-9-YL)methanol is a chemical compound that belongs to the selenoxanthene family. It is characterized by the presence of a selenium atom in its structure, which imparts unique properties compared to its oxygen and sulfur analogs.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Selenoxanthen-9-YL)methanol typically involves the reaction of selenoxanthene with formaldehyde in the presence of a base. One common method includes the use of n-butyllithium in tetrahydrofuran (THF) as a solvent, followed by the addition of formaldehyde . The reaction is carried out at low temperatures (0°C) to ensure the stability of the intermediates and to achieve a high yield of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure consistent and efficient production on a larger scale.
化学反应分析
Types of Reactions
(9H-Selenoxanthen-9-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding selenoxanthene aldehyde or ketone.
Reduction: The compound can be reduced to form selenoxanthene derivatives with different functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include selenoxanthene aldehydes, ketones, and various substituted selenoxanthene derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
(9H-Selenoxanthen-9-YL)methanol has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its unique photophysical properties.
Materials Science: The compound is studied for its potential use in room-temperature phosphorescence (RTP) materials, which are important for applications in sensors and imaging.
作用机制
The mechanism of action of (9H-Selenoxanthen-9-YL)methanol is primarily related to its ability to participate in photophysical processes. The presence of the selenium atom enhances intersystem crossing (ISC) due to strong spin-orbit coupling, leading to efficient phosphorescence . This property is exploited in the design of RTP materials and OLEDs, where the compound acts as a donor-acceptor type emitter .
相似化合物的比较
Similar Compounds
9H-Xanthen-9-YL)methanol: The oxygen analog of (9H-Selenoxanthen-9-YL)methanol.
9H-Thioxanthen-9-YL)methanol: The sulfur analog of this compound.
Uniqueness
This compound is unique due to the presence of the selenium atom, which imparts distinct photophysical properties compared to its oxygen and sulfur analogs. The selenium atom enhances the compound’s ability to undergo ISC, resulting in higher phosphorescence quantum yields and shorter lifetimes . These properties make it particularly valuable in the development of advanced materials for electronic and photonic applications.
属性
CAS 编号 |
128750-50-5 |
|---|---|
分子式 |
C14H12OSe |
分子量 |
275.21 g/mol |
IUPAC 名称 |
9H-selenoxanthen-9-ylmethanol |
InChI |
InChI=1S/C14H12OSe/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8,12,15H,9H2 |
InChI 键 |
GXCQWCUQFJQLNZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3[Se]2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{Bis[4-(2-cyanophenoxy)phenyl]methyl}benzoic acid](/img/structure/B14272036.png)
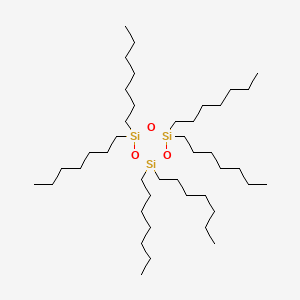
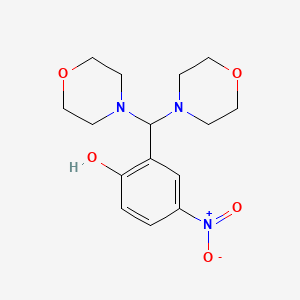
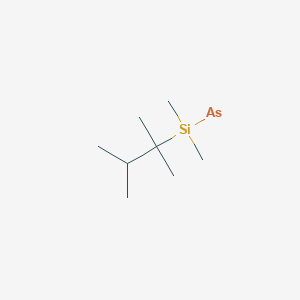

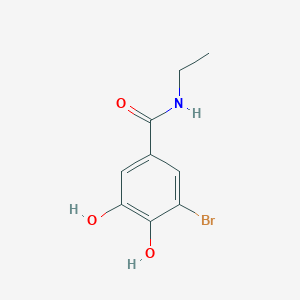
![2,3-Dithiabicyclo[2.2.2]oct-5-ene](/img/structure/B14272080.png)

![N-[5-(Diethylamino)-2-{(E)-[4-(diethylamino)phenyl]diazenyl}phenyl]acetamide](/img/structure/B14272086.png)
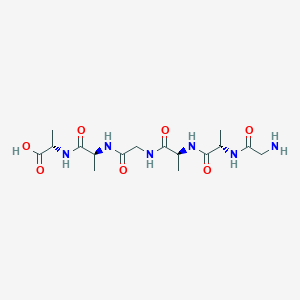
![Phenol, 4,4'-[1-methyl-4-(1-methylethyl)-1,3-cyclohexanediyl]bis-](/img/structure/B14272103.png)
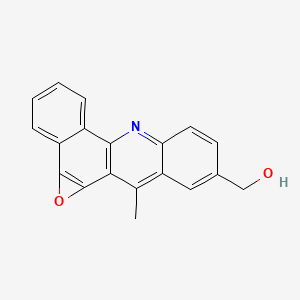
![2-Phenylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B14272120.png)
![1-(4-Methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]propane-1,3-dione](/img/structure/B14272126.png)
